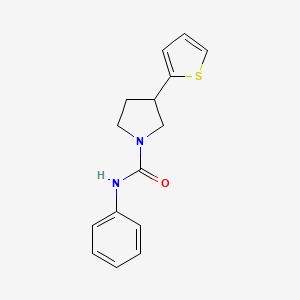

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with a phenyl group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name |

N-phenyl-3-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(16-13-5-2-1-3-6-13)17-9-8-12(11-17)14-7-4-10-19-14/h1-7,10,12H,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINEWIFLXMZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles and pyrrolidines . The thiophene ring can be introduced through a cyclization reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-phenylpyrrolidine-1-carboxamide: Lacks the thiophene ring, which may result in different biological activities.

3-(thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the phenyl group, which may affect its binding affinity to molecular targets.

N-phenyl-3-(furan-2-yl)pyrrolidine-1-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of both phenyl and thiophene rings, which contribute to its distinct chemical and biological properties. The combination of these rings can enhance its stability, reactivity, and potential for interaction with various biological targets .

Biological Activity

N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety. The structural formula can be represented as follows:

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |

| Phenyl Group | Contributes to electronic properties |

| Thiophene Moiety | Enhances biological activity through unique interactions |

Research indicates that this compound may interact with various biological targets, modulating their activity. The compound has shown potential as an enzyme inhibitor, particularly in inflammatory pathways and cancer progression.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against A549 lung adenocarcinoma cells, showing reduced viability compared to control treatments like cisplatin .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research on related thiophene derivatives indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus, highlighting the importance of substituents on the thiophene ring for enhancing bioactivity .

Structure–Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features. Modifications to the phenyl and thiophene groups can significantly alter binding affinities and inhibitory potencies against specific enzymes.

| Compound Type | Observed Activity |

|---|---|

| N-substituted Thiophenes | Potent inhibitors of viral entry mechanisms |

| Pyrrolidine Derivatives | Anticancer and antimicrobial activities |

| Substituted Phenyl Compounds | Variable effects on binding affinity |

Synthesis and Optimization

The synthesis of this compound involves several steps, including oxidation and reduction reactions that modify the thiophene ring and carboxamide functional group. This compound can serve as a scaffold for developing new therapeutic agents with enhanced efficacy.

Table: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Oxidation | Hydrogen peroxide |

| 2 | Reduction | Lithium aluminum hydride |

| 3 | Electrophilic Substitution | Bromine or chlorine |

Clinical Implications

The potential applications of this compound extend into various therapeutic areas:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.